2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
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Overview
Description
2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluoropyrimidine moiety linked to a piperazine ring, which is further connected to a trimethylpyrimidine group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the fluoropyrimidine intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]aniline: Shares a similar fluoropyrimidine-piperazine structure but differs in the attached functional groups.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine-pyrimidine core, used as an acetylcholinesterase inhibitor.
Uniqueness
2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C15H20FN7 |
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Molecular Weight |
317.36 g/mol |
IUPAC Name |
2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C15H20FN7/c1-11-8-13(21(2)3)20-15(19-11)23-6-4-22(5-7-23)14-17-9-12(16)10-18-14/h8-10H,4-7H2,1-3H3 |
InChI Key |
JXDMDKKZGNIRFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=N3)F)N(C)C |
Origin of Product |
United States |
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